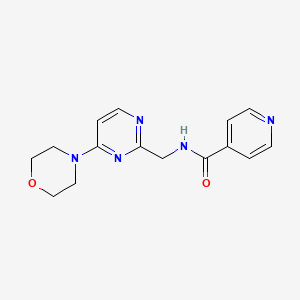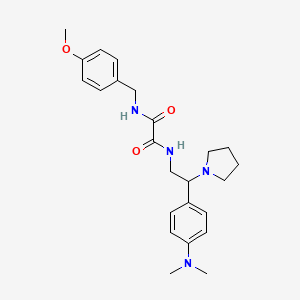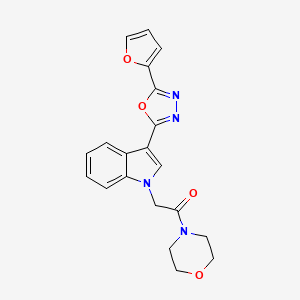
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular weight of 401.50 g/mol.
Wirkmechanismus
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile exerts its pharmacological effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK). BTK is a cytoplasmic tyrosine kinase that is primarily expressed in B cells and plays a crucial role in the development and activation of B cells. Inhibition of BTK activity leads to the suppression of B cell receptor signaling, which is essential for the survival and proliferation of B cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of immune cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile has several advantages as a research tool, including its high selectivity and potency, which allows for the specific inhibition of BTK activity. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound has also shown potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further research is needed to determine the safety and efficacy of this compound in clinical trials and to explore its potential applications in other diseases.
Synthesemethoden
The synthesis of 5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile involves the reaction of 2-cyanopyridine with 5-amino-1,2,3,4-tetramethylpiperazine in the presence of a sulfonylating agent. The resulting product is then purified using standard chromatography techniques. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
5-(2,3,4,6-Tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, FLT3, and ITK. These kinases play a crucial role in the survival and proliferation of cancer cells and immune cells.
Eigenschaften
IUPAC Name |
5-(2,3,4,6-tetramethyl-5-oxopiperazin-1-yl)sulfonylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-9-10(2)18(11(3)14(19)17(9)4)22(20,21)13-6-5-12(7-15)16-8-13/h5-6,8-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBFSFFXZJSCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(=O)N1C)C)S(=O)(=O)C2=CN=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)
![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)



![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)

![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2880115.png)


![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)

![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)
